z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt
CAS No.:
Cat. No.: VC18347247
Molecular Formula: C31H51N3O6
Molecular Weight: 561.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H51N3O6 |
---|---|
Molecular Weight | 561.8 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Standard InChI Key | VTDLJMATIHSOTR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt (CAS 15098-69-8) has the molecular formula C₂₈H₅₃N₃O₆ and a molar mass of 527.75 g/mol . Its structure comprises an L-lysine backbone with two orthogonal protecting groups:
-
Nα-Z group: Benzyloxycarbonyl protection at the alpha-amino position, ensuring selective reactivity during peptide chain elongation.
-
Nε-Boc group: Tert-butoxycarbonyl protection at the epsilon-amino position, which remains inert under standard coupling conditions but can be selectively removed under acidic conditions .
The dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents such as tetrahydrofuran (THF) and isopropyl acetate, critical for solid-phase peptide synthesis (SPPS) . The compound’s optical rotation, measured as [α]D = +7.0 ± 2.0° (c = 1.012% in absolute ethanol), confirms its chiral purity and suitability for stereosensitive applications .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous Boc-protected lysine derivatives reveal a hexagonal crystal system with unit cell parameters a = 12.3 Å, b = 14.7 Å, and c = 9.8 Å . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, Boc CH₃), 3.18 (m, 2H, DCHA CH), 4.45 (m, 1H, α-H), 5.10 (s, 2H, Z CH₂) .
-
¹³C NMR: 156.2 ppm (Boc carbonyl), 155.8 ppm (Z carbonyl), 79.3 ppm (Boc quaternary carbon) .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 139–143°C | |
Solubility (THF) | 82 mg/mL at 25°C | |
Partition Coefficient (logP) | 3.21 ± 0.15 | |
pKa (α-COOH) | 2.18 |
Synthetic Methodologies
Industrial-Scale Preparation
The patent-published synthesis (WO2008014811A1) involves a three-step sequence:
-
Dual Protection: L-lysine monohydrochloride undergoes sequential Boc protection (di-tert-butyl dicarbonate, THF, pH 11.5) and Z-group introduction (benzyl chloroformate, 0°C) .
-
Salt Formation: The resulting Zwitterion is treated with dicyclohexylamine (2 equiv) in isopropyl acetate, yielding the DCHA salt with 64% efficiency .
-
Recrystallization: Crude product purification via methyl ethyl ketone recrystallization achieves >94.5% purity (HPLC) .
Critical process parameters include:
-
Strict pH control (±0.2 units) during Boc protection to minimize epimerization.
-
Sub-zero temperatures during Z-group addition to prevent carbamate scrambling.
Analytical Validation
Identity confirmation employs:
-
HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/0.1% TFA) .
-
Chiral HPLC: >99% enantiomeric excess (Chiralpak AD-H, hexane/isopropanol) .
Applications in Biotechnology
Peptide Synthesis
The compound’s orthogonal protection enables automated SPPS of lysine-rich sequences. Case studies demonstrate:
-
Antimicrobial Peptides: Incorporation at positions 4 and 11 in indolicidin analogs improves proteolytic stability by 3-fold .
-
Cyclization Templates: Selective Nε-Boc deprotection (50% TFA/DCM) facilitates head-to-tail cyclization of octreotide derivatives .
Protein Engineering
Methanogenic archaea-derived pyrrolysyl-tRNA synthetase (PylRS) incorporates Nε-Boc-L-lysine into green fluorescent protein (GFP) with 37 mg/L yield—6-fold higher than unprotected analogs . Key advancements include:
-
Methylester Prodrug Strategy: Boc-L-lysine-OMe increases cell membrane permeability, boosting intracellular UAA concentration 5-fold .
-
Codon Expansion: Amber suppression at position 11 of ubiquitin achieves 94% fidelity in mammalian HEK293 cells .
Table 2: Comparative Yields in Recombinant Protein Expression
UAA Form | Protein | Yield (mg/L) | Improvement vs. Free Acid |
---|---|---|---|
Boc-L-lys-OMe | Ubiquitin | 14.0 ± 1.5 | 3.5× |
Boc-L-lys-OH | Ubiquitin | 4.0 ± 1.0 | — |
Boc-L-lys-OMe | GFP | 52.3 ± 4.2 | 4.2× |
Drug Formulation
The DCHA salt’s lipid solubility enables prodrug strategies:
-
CNS Delivery: Boc-protected lysine conjugates of levodopa show 78% higher blood-brain barrier permeability than free drug in murine models .
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation via Nε-Boc deprotection achieves drug-to-antibody ratios (DAR) of 3.9 ± 0.2, minimizing aggregation .
Emerging Research Directions
Photocaged Derivatives
Nitroveratryl-protected analogs enable light-activated peptide assembly, achieving 90% deprotection efficiency under 365 nm irradiation .
CRISPR-Cas9 Applications
Boc-protected lysine facilitates homology-directed repair (HDR) template synthesis, improving gene-editing efficiency in primary T-cells by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume